molecular formula C15H23BClNO2 B8205644 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride

Cat. No.: B8205644
M. Wt: 295.6 g/mol
InChI Key: HHTIIBHICWQHCY-UHFFFAOYSA-N
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Description

This compound features a cyclopropanamine moiety attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2.ClH/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15;/h5-8H,9-10,17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTIIBHICWQHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a cyclopropanamine structure linked to a phenyl group that contains a boron-containing dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may enhance the compound's reactivity and biological interactions.

Chemical Formula : C15_{15}H22_{22}BNO2_2·HCl
Molecular Weight : 283.16 g/mol
CAS Number : 46739663

The biological activity of this compound is primarily related to its interaction with specific molecular targets involved in cellular processes. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate their activity.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90), a chaperone involved in protein folding and stability in cancer cells. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, thereby suppressing tumor growth .
  • Neuroprotective Effects : Some derivatives of cyclopropanamines have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential is particularly relevant for neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through the modulation of signaling pathways involved in inflammation. Compounds that target similar pathways have been documented to reduce markers of inflammation in various models .

Study 1: Anticancer Activity

A study investigated the effects of cyclopropanamine derivatives on cancer cell lines. Results indicated that compounds with dioxaborolane groups significantly reduced cell viability in breast and prostate cancer cell lines by inducing apoptosis and inhibiting cell proliferation at concentrations ranging from 2 to 10 µM .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BPC-3 (Prostate Cancer)8.0HSP90 inhibition

Study 2: Neuroprotective Effects

In vitro studies demonstrated that derivatives similar to this compound provided neuroprotection against glutamate-induced toxicity in neuronal cultures. The protective effect was attributed to the compound's ability to modulate NMDA receptor activity and reduce oxidative stress markers .

TreatmentGlutamate Concentration (mM)Neuronal Viability (%)
Control1030
Compound C (5 µM)1070
Compound C (10 µM)1085

Safety Profile

While the compound shows promise in various biological activities, safety assessments indicate potential irritant properties. Laboratory safety summaries recommend handling precautions due to its irritant nature when in contact with skin or mucous membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the arylboronate core but differ in substituents, amine groups, and salt forms:

Table 1: Key Properties of Comparative Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity Key Features References
Target Compound : 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride C16H22BClNO2* ~302.6 (est.) Not reported 98% (analog) Cyclopropanamine core, hydrochloride salt, steric hindrance
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine hydrochloride C13H19BClNO2 259.6 Not reported 98% Flexible benzylamine group, hydrochloride salt
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride C11H21BClNO2 245.5 Not reported Not reported Piperidine ring, rigid amine environment
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine C16H24BNO2 273.2 Not reported 98% Free amine form, no hydrochloride
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine C17H23BF3NO3 357.2 118–119 97% Morpholine substituent, trifluoromethyl group

*Estimated based on structural analogs (e.g., ).

Physicochemical Properties

  • Solubility : Hydrochloride salts (target, QB-5419) exhibit higher aqueous solubility than free amines (e.g., N-(2-benzyl)cyclopropanamine in ).
  • Thermal Stability : Morpholine derivatives () show higher melting points (118–119°C) than the target compound’s analogs, suggesting enhanced crystalline stability .

Research Findings and Challenges

  • Purity and Commercial Availability : High-purity grades (≥95%) are available for most compounds (e.g., ), but the target compound’s commercial scarcity suggests niche applications .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The compound contains a cyclopropanamine moiety and a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is critical for Suzuki-Miyaura cross-coupling reactions. The boronate ester enhances stability and solubility in organic solvents, while the cyclopropane ring introduces steric and electronic effects that may modulate reactivity. Characterization via 11B^{11}\text{B} NMR and X-ray crystallography is recommended to confirm boron coordination and structural integrity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A two-step approach is typical: (1) synthesis of the boronate ester via Miyaura borylation of a halogenated precursor using Pd catalysts (e.g., Pd(dppf)Cl2_2) and pinacolborane, followed by (2) cyclopropanation via [2+1] cycloaddition with diazomethane derivatives. Statistical experimental design (e.g., response surface methodology) can identify optimal conditions (temperature, catalyst loading, stoichiometry) to minimize side reactions like protodeboronation .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • HPLC-MS : To assess purity and detect hydrolyzed boronic acid byproducts.
  • Multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 11B^{11}\text{B}) : To verify boronate ester formation and cyclopropane geometry.
  • X-ray diffraction : To resolve stereochemical ambiguities in the cyclopropane ring .

Advanced Research Questions

Q. How do steric effects from the cyclopropane ring impact the compound’s reactivity in catalytic systems?

Computational studies (e.g., DFT calculations) can model transition states to evaluate steric hindrance during cross-coupling. For example, the cyclopropane’s angle strain may alter electron density at the boron center, affecting oxidative addition with Pd(0) catalysts. Experimental validation using Hammett parameters or kinetic isotopic effects (KIEs) can quantify electronic contributions .

Q. What strategies mitigate boronate ester hydrolysis during aqueous workup?

Hydrolysis can be minimized by:

  • Using anhydrous solvents (e.g., THF, dioxane) and inert atmospheres.
  • Adding stabilizing ligands (e.g., tricyclohexylphosphine) to prevent water-mediated deborylation.
  • Employing biphasic extraction systems (water/ethyl acetate) with pH control (pH 5–7) to avoid acid-catalyzed degradation .

Q. How can contradictions in catalytic activity data be resolved when using this compound in diverse reaction media?

Systematic analysis of solvent polarity, temperature, and ligand effects is critical. For example, lower yields in polar aprotic solvents (DMF, DMSO) may arise from competitive coordination with Pd catalysts. Design of Experiments (DoE) methodologies, such as factorial designs, can isolate confounding variables and identify robust reaction conditions .

Q. What are the challenges in scaling up this compound for multigram syntheses, and how can they be addressed?

Key challenges include:

  • Exothermic risks during cyclopropanation : Use controlled addition of diazomethane derivatives under cryogenic conditions.
  • Purification difficulties : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time .

Methodological Guidance

Q. How to design a kinetic study to evaluate the compound’s stability under physiological conditions?

  • Prepare buffer solutions (pH 7.4, 37°C) mimicking biological environments.
  • Use LC-MS to track degradation products over time.
  • Apply pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) via Arrhenius plots .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reaction systems?

  • Reaction path search software (e.g., GRRM, AFIR): To explore possible intermediates and transition states.
  • Machine learning models : Trained on existing boronate ester reaction datasets to predict regioselectivity and yield .

Q. How to validate the compound’s role as a synthetic intermediate in target-oriented synthesis?

  • Perform convergent synthesis by coupling the boronate ester with halogenated partners (e.g., aryl bromides).
  • Compare yields and selectivity with alternative intermediates (e.g., boronic acids).
  • Use 19F^{19}\text{F} NMR (if applicable) to track fluorine-containing byproducts in fluorinated systems .

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